2-[6-ethyl-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide
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Description
This compound is a chemical substance with the molecular formula C26H23FN2O4S . It is a derivative of quinoline, a type of nitrogen-containing heterocycle .
Molecular Structure Analysis
The molecular structure of this compound includes a quinoline ring, which is a heterocyclic aromatic organic compound. This ring is substituted with various functional groups including an ethyl group, a fluorophenyl sulfonyl group, and a methoxyphenyl acetamide group .Physical and Chemical Properties Analysis
The molecular weight of this compound is 478.535 Da . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Scientific Research Applications
Structural Aspects and Properties
- Research on structural aspects of amide-containing isoquinoline derivatives has been conducted to understand their properties, including salt and inclusion compounds formation. These compounds exhibit significant fluorescence changes upon protonation and interaction with specific guests, which could be leveraged in developing fluorescent markers or sensors (Karmakar et al., 2007).
Cytotoxic Activity
- Novel sulfonamide derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. This research contributes to the development of new anticancer agents, highlighting the potential of sulfonamide derivatives in cancer treatment (Ghorab et al., 2015).
Synthesis and Molecular Structure
- Studies on the synthesis of potent broad-spectrum antibacterial agents, including isothiazoloquinolones, provide insights into their structure-activity relationships and potential applications in combating resistant bacterial infections (Hashimoto et al., 2007).
Pharmacological Studies
- Quinoline derivatives have been synthesized and tested for their antimicrobial activities. This research contributes to the discovery of new drugs that could be effective against various microbial infections (Desai et al., 2007).
Novel Stable Fluorophores
- The development of novel fluorophores with strong fluorescence across a wide pH range opens up possibilities for their use in biomedical analysis and fluorescent labeling, enhancing the tools available for scientific research in these areas (Hirano et al., 2004).
Properties
IUPAC Name |
2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN2O5S/c1-3-17-4-13-23-22(14-17)26(31)24(35(32,33)21-11-5-18(27)6-12-21)15-29(23)16-25(30)28-19-7-9-20(34-2)10-8-19/h4-15H,3,16H2,1-2H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNSESYVLBCXNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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